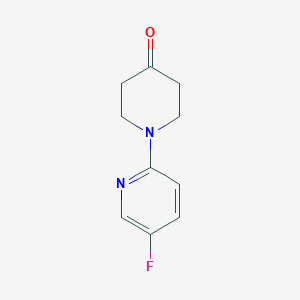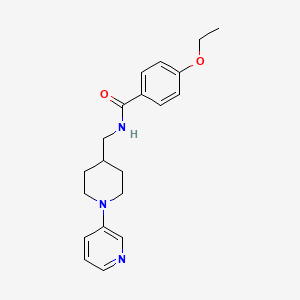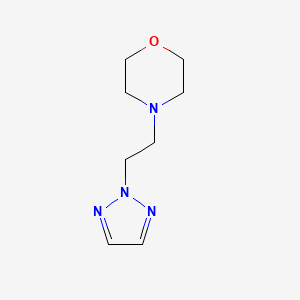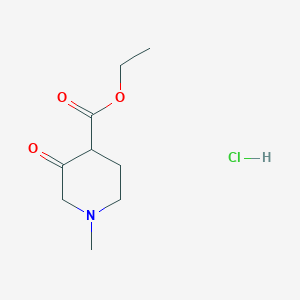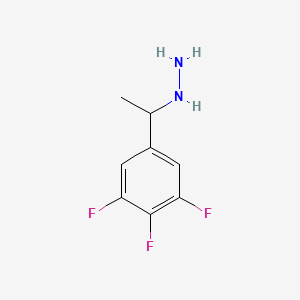
3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound is also known as "Compound A" and belongs to the class of benzamide derivatives.
Applications De Recherche Scientifique
Chemical Properties and Synthesis
One study focuses on the radiochemistry and potential as a tracer in positron emission tomography (PET) imaging, highlighting the synthesis and application of related compounds in medical diagnostics (Plenevaux et al., 2000). The research underscores the importance of these compounds in studying neurotransmission and developing diagnostic tools.
Applications in Material Science
In the realm of material science, the synthesis and application of compounds with similar structures have been demonstrated to influence the properties of polymeric materials. A study by Fei et al. (2015) discusses how backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes can affect their electrical properties, which is crucial for the development of electronic devices (Fei et al., 2015).
Pharmaceutical Research
In pharmaceutical research, compounds with this structure have been evaluated for their potential anticancer and antiangiogenic activities. Romagnoli et al. (2015) synthesized and tested a series of derivatives for their effectiveness against cancer cells, revealing the potential of these compounds in cancer therapy (Romagnoli et al., 2015). Similarly, another study highlighted the synthesis of related molecules and their evaluation for antimicrobial activities, indicating their potential as novel therapeutic agents (Yolal et al., 2012).
Propriétés
IUPAC Name |
3-fluoro-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-22-16-4-2-12(10-15(16)19)18(21)20-8-6-14-3-5-17(24-14)13-7-9-23-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIQUKLGHPAQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Imidazol-1-ylmethyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2673554.png)
![8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2673555.png)


![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673558.png)
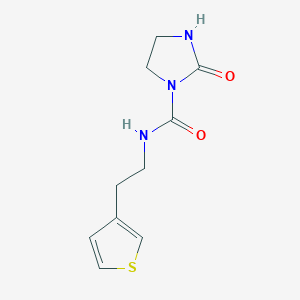
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2673563.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide](/img/structure/B2673564.png)
